2-Ethylhexylzinc bromide

Catalog No.
S1909886
CAS No.
312693-03-1
M.F
C8H17BrZn
M. Wt
258.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexylzinc bromide

CAS Number

312693-03-1

Product Name

2-Ethylhexylzinc bromide

IUPAC Name

bromozinc(1+);3-methanidylheptane

Molecular Formula

C8H17BrZn

Molecular Weight

258.5 g/mol

InChI

InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SMAJHFPNMGKTEF-UHFFFAOYSA-M

SMILES

CCCCC([CH2-])CC.[Zn+]Br

Canonical SMILES

CCCCC([CH2-])CC.[Zn+]Br

2-Ethylhexylzinc bromide: This is an organozinc compound that is often used in various chemical reactions . It has a molecular formula of C8H17BrZn and a molecular weight of 258.51 .

2-Ethylhexylzinc bromide is an organozinc compound with the formula C₈H₁₈BrZn. It is a colorless to pale yellow liquid that is highly reactive, particularly with moisture and air. This compound is often utilized in organic synthesis as a nucleophilic reagent, particularly in reactions involving carbonyl compounds and epoxides.

General Safety Practices

  • Working in a well-ventilated fume hood
  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat
  • Properly disposing of chemicals according to regulations

  • Nucleophilic Addition: It acts as a nucleophile, attacking electrophiles such as carbonyl groups in aldehydes and ketones, leading to the formation of alcohols.
  • Grignard-like Reactions: Similar to Grignard reagents, it can react with esters and epoxides, resulting in the formation of new carbon-carbon bonds .
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions with various electrophiles, allowing for the construction of complex organic molecules.

2-Ethylhexylzinc bromide can be synthesized through various methods:

  • Direct Reaction of Zinc with 2-Ethylhexyl Bromide: This method involves the reaction of elemental zinc with 2-ethylhexyl bromide in a suitable solvent under an inert atmosphere.
    text
    Zn + C₈H₁₈Br → C₈H₁₈ZnBr
  • Transmetalation from Other Organometallics: It can also be prepared by transmetalation from other organozinc compounds or organolithium reagents.

The primary applications of 2-ethylhexylzinc bromide include:

  • Organic Synthesis: It is widely used for synthesizing alcohols and other functionalized organic compounds.
  • Polymer Chemistry: It can serve as a catalyst or initiator in polymerization reactions.
  • Agricultural Chemicals: Potential applications in the synthesis of agrochemicals have been explored due to its reactivity.

Interaction studies involving 2-ethylhexylzinc bromide primarily focus on its reactivity with various electrophiles. These studies indicate that it readily reacts with carbonyl compounds, forming alcohols through nucleophilic addition. Additionally, it has been shown to interact effectively with epoxides and esters, similar to Grignard reagents .

Several compounds share structural similarities or functional properties with 2-ethylhexylzinc bromide. Here are some notable examples:

Compound NameFormulaKey Characteristics
Ethylmagnesium BromideC₂H₅MgBrStronger nucleophile; used extensively in Grignard reactions.
ButyllithiumC₄H₉LiHighly reactive organolithium compound; used for deprotonation and nucleophilic addition.
Diethylzinc(C₂H₅)₂ZnLess sterically hindered; reacts similarly but less selectively than 2-ethylhexylzinc bromide.

Uniqueness of 2-Ethylhexylzinc Bromide

What sets 2-ethylhexylzinc bromide apart is its balance between steric hindrance and nucleophilicity, making it particularly useful for selective reactions where larger substituents might hinder access to certain electrophiles. Its unique structure allows for diverse applications in organic synthesis while maintaining manageable reactivity.

Dates

Modify: 2023-08-16

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